2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its ability to interact with specific biomolecules makes it a useful tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties may enhance the effectiveness and selectivity of these products.
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trifluoromethylated Pyrazoles: These compounds share the trifluoromethyl group but differ in their core structures.
Pyridine Derivatives: Other pyridine derivatives with different substituents can be compared to highlight the unique properties of this compound.
Uniqueness: 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid stands out due to its combination of the trifluoromethyl group and the pyrazolo[1,5-a]pyridine core, which provides a unique set of chemical and biological properties not found in other compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.
Properties
CAS No. |
2639462-14-7 |
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Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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